molecular formula C22H24FN3O2 B11169067 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11169067
M. Wt: 381.4 g/mol
InChI Key: FAAUHWHYSUZXRW-UHFFFAOYSA-N
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Description

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidinone ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the piperazine and pyrrolidinone intermediates. One common method involves the reaction of 4-fluorophenylpiperazine with a suitable carbonyl compound to form the piperazine intermediate. This intermediate is then reacted with 4-methylphenylpyrrolidinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound .

Scientific Research Applications

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C22H24FN3O2/c1-16-2-6-20(7-3-16)26-15-17(14-21(26)27)22(28)25-12-10-24(11-13-25)19-8-4-18(23)5-9-19/h2-9,17H,10-15H2,1H3

InChI Key

FAAUHWHYSUZXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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